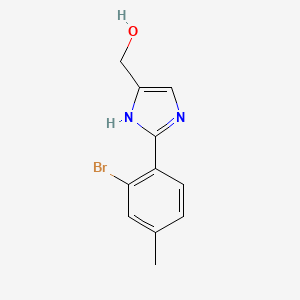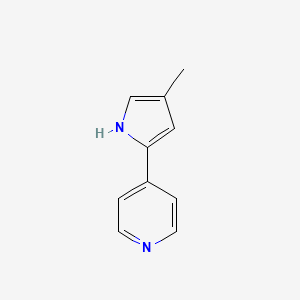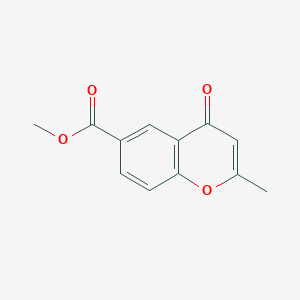
5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid is a heterocyclic compound that features an isoxazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 8-quinolinecarboxylic acid with 3-methyl-4-isoxazolecarboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide and conducted in a solvent like ethanol at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the purity of the final product are critical factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the isoxazole and quinoline rings.
Reduction: Reduced forms of the isoxazole and quinoline rings.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The isoxazole ring is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-3-methyl-isoxazole-4-carboxylic Acid: Another isoxazole derivative with significant biological activity.
3-Methyl-4-isoxazolecarboxylic Acid: A precursor in the synthesis of various isoxazole derivatives.
8-Quinolinecarboxylic Acid: A quinoline derivative used in the synthesis of complex heterocyclic compounds.
Uniqueness
5-Methyl-3-(8-quinolyl)isoxazole-4-carboxylic Acid is unique due to its fused isoxazole-quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C14H10N2O3 |
|---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-methyl-3-quinolin-8-yl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C14H10N2O3/c1-8-11(14(17)18)13(16-19-8)10-6-2-4-9-5-3-7-15-12(9)10/h2-7H,1H3,(H,17,18) |
InChI Key |
BGXWWJBNAWXMTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC3=C2N=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Bis[4-(allyloxy)phenyl]-3-hydroxy-2-propen-1-one](/img/structure/B13692207.png)







![4-methyl-5-oxa-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-9-one](/img/structure/B13692275.png)





